1,6-Dichlorodibenzo-P-dioxin
Overview
Description
1,6-Dichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
While there is limited information available on the specific synthesis of 1,6-Dichlorodibenzo-P-dioxin, research has been conducted on the recognition and sensing of representative PCDDs using a stable zirconium-based metal-organic framework .Molecular Structure Analysis
The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges. In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis
Carbazole-degrading bacterial strains have been demonstrated to have the ability to degrade dioxins, such as Pseudomonas sp. strain CA10 and Sphingomonas sp. KA1 . The introduction of strain KA1 into dioxin-contaminated model soil resulted in the degradation of 96% and 70% of 2-chlorodibenzo-p-dioxin (2-CDD) and 2,3-dichlorodibenzo-p-dioxin (2,3-DCDD), respectively, after a 7-day incubation period .Physical And Chemical Properties Analysis
1,6-Dichlorodibenzo-p-dioxin is a small molecule with a chemical formula of C12H6Cl2O2 and an average molecular mass of 253.081 g/mol . It belongs to the class of organic compounds known as chlorinated dibenzo-p-dioxins .Scientific Research Applications
Temperature-Dependent Formation
1,6-Dichlorodibenzo-p-dioxin (DCDD) formation is influenced by temperature. Mulholland et al. (2001) investigated the temperature dependence of DCDD formation from chlorophenol precursors in various conditions. They found that at high temperatures, the distribution of DCDD products aligns with thermodynamic predictions, influenced by structural symmetry and steric hindrance. However, at lower temperatures, kinetic effects, such as Smiles rearrangement, play a more significant role (Mulholland et al., 2001).
Dechlorination Processes
Dechlorination of polychlorinated dibenzo-p-dioxins like DCDD is a crucial process in mitigating their environmental impact. Ukisu and Miyadera (2002) demonstrated the effective dechlorination of dichlorodibenzo-p-dioxins using carbon-supported noble metal catalysts. Their study showed efficient conversion of 2,7-DCDD to a chlorine-free product under specific conditions, suggesting the feasibility of this approach in pollutant remediation (Ukisu & Miyadera, 2002).
Biotransformation by Microorganisms
The biotransformation of DCDD by microorganisms is another area of interest. Hong et al. (2002) demonstrated that Sphingomonas wittichii RW1 can transform DCDD, producing metabolites like 4-chlorocatechol. This study highlights the potential use of specific microorganisms in bioremediating environments contaminated with dioxins (Hong et al., 2002).
Catalytic Hydrodechlorination
Wu et al. (2012) explored the catalytic hydrodechlorination of dioxins using palladium nanoparticles. They found that 1,6-DCDD can be effectively dechlorinated under supercritical carbon dioxide conditions. This study provides insights into novel methods for remediating dioxin-contaminated environments (Wu et al., 2012).
Analytical and Detection Methods
In the realm of analytical science, research has focused on improving the detection and analysis of dioxin compounds. For instance, Uchimura and Imasaka (2000) employed a supersonic jet/multiphoton ionization/mass spectrometry technique to monitor dioxins thermally generated from precursor molecules. This technique proved to be a sensitive and selective method for detecting dioxins, offering a valuable tool for environmental monitoring and research (Uchimura & Imasaka, 2000).
Environmental Transformation Studies
Research has also been conducted on the transformation of dioxins in environmental conditions. For example, Latch et al. (2003) studied the photolysis of triclosan and found that it can convert to 2,8-DCDD in sunlight-irradiated surface waters. This highlights the potential environmental pathways through which dioxins can form and persist in nature (Latch et al., 2003).
Toxicological Studies
Understanding the toxicological impact of dioxins is crucial. King-Heiden et al. (2012) discussed the developmental and reproductive toxicity of TCDD (a dioxin) in fish, providing valuable insights into the ecological and health risks posed by dioxin exposure. This research is essential for assessing the environmental impact of dioxins and for formulating public health policies (King-Heiden et al., 2012).
Advanced Material Development for Dioxin Detection
In the field of materials science, Wang et al. (2019) reported on the development of a zirconium-based metal-organic framework for recognizing and sensing polychlorinated dibenzo-p-dioxins. This framework shows promise for the selective sensing of dioxins, which is crucial for environmental monitoring and public health (Wang et al., 2019).
Future Directions
properties
IUPAC Name |
1,6-dichlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMBEVNJGEDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959105 | |
Record name | 1,6-Dichlorooxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dichlorodibenzo-P-dioxin | |
CAS RN |
38178-38-0, 64501-00-4 | |
Record name | 1,6-Dichlorodibenzo[b,e][1,4]dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38178-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dichlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorodibenzo-p-dioxin (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064501004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dichlorooxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-DICHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ODM30DZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.